![molecular formula C8H12BClN2O3 B2738930 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride CAS No. 2096335-90-7](/img/structure/B2738930.png)
5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is a chemical compound that is used in organic synthesis . It is a type of organoborane compound, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of pinacol boronic esters, which are also highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study detailed the synthesis of various 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their inhibitors of CDP reductase activity and their cytotoxicity in vitro, as well as antineoplastic activity in vivo. Notably, certain derivatives displayed potent inhibitory effects on ribonucleotide reductase activity, indicating potential therapeutic applications in cancer treatment (Liu et al., 1996).
Catalytic Applications
Research into bis(imino)pyridine cobalt-catalyzed alkene isomerization-hydroboration revealed that these complexes are effective in hydroboration reactions with high activity and selectivity. This catalytic system demonstrates a new strategy for the hydrofunctionalization of alkenes, potentially opening new pathways for chemical synthesis and industrial applications (Obligacion & Chirik, 2013).
Antimicrobial Activity
A novel synthesis approach led to the creation of new pyridothienopyrimidines and pyridothienotriazines, which were evaluated for their antimicrobial activities. This research underscores the potential for designing new antimicrobial agents based on the pyridine scaffold, contributing to the fight against resistant microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Metal Chelation and Environmental Applications
Studies on metal chelates of various heterocyclic compounds, including those related to pyridine derivatives, have shown potential as bactericides. This research highlights the importance of pyridine derivatives in developing new materials for environmental protection and antimicrobial applications (Khalil et al., 1988).
Advanced Materials and Polymer Science
Research into polymeric amine-boranes, including those derived from pyridine compounds, explored their asymmetric reducing abilities. Such studies are pivotal in the development of new materials for specific catalytic or electronic applications, showcasing the versatility of pyridine-based compounds in advanced material science (Yamashita et al., 1980).
Propiedades
IUPAC Name |
[5-(acetamidomethyl)pyridin-3-yl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3.ClH/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7;/h2-3,5,13-14H,4H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSTVMNUQNHQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CNC(=O)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
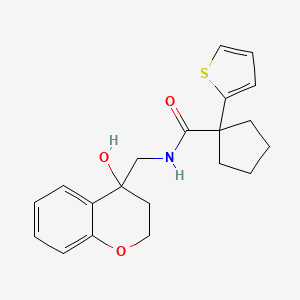

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)

![N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2738857.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2738860.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)
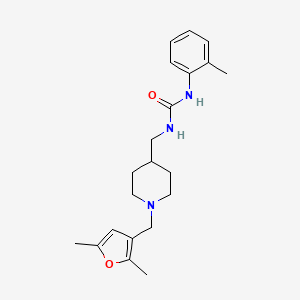
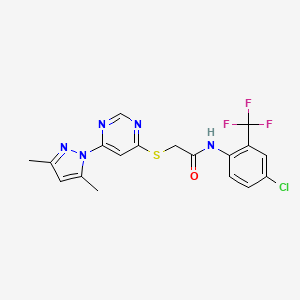
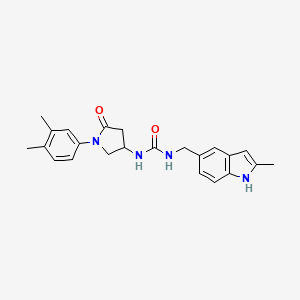
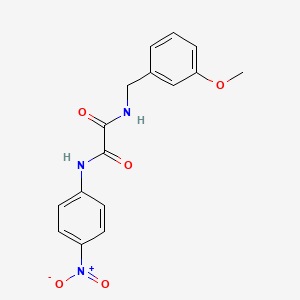
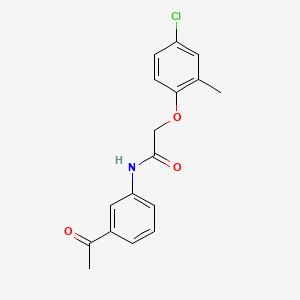
![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)
